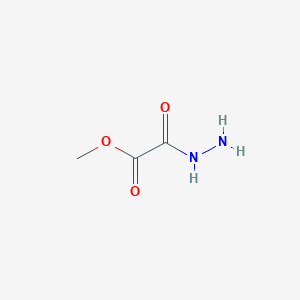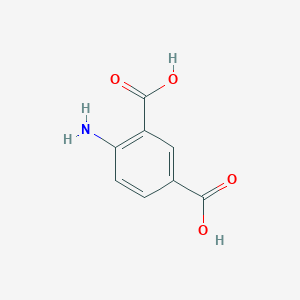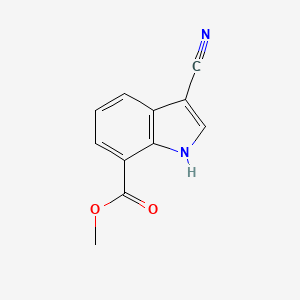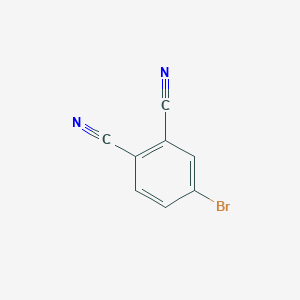
2-Bromo-3-chloro-5-methylpyridine
概要
説明
2-Bromo-3-chloro-5-methylpyridine is a compound used for the preparation of cardiovascular agents . It is a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups involves a ring cleavage methodology reaction. This method allows the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-chloro-5-methylpyridine is C6H5BrClN . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for a similar molecule using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
2-Bromo-3-chloro-5-methylpyridine has a molecular weight of 206.47 g/mol . It is soluble in methanol . Other physical and chemical properties like melting point, boiling point, and density are predicted values .科学的研究の応用
Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
2-Bromo-3-chloro-5-methylpyridine has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are important in the study of cellular processes like the release of pro-inflammatory cytokines . This research has potential implications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Preparation of Amino-2-chloropyridine
This compound can be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination . Amino-2-chloropyridine is a useful intermediate in the synthesis of various pharmaceutical compounds.
Synthesis of 5-Bromo-2-fluoropyridine
2-Bromo-3-chloro-5-methylpyridine can be used in the halogen-exchange reaction using anhydrous potassium fluoride to produce 5-Bromo-2-fluoropyridine . This compound is a useful intermediate in the synthesis of various organic compounds.
Preparation of 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
This compound can be used in the Suzuki coupling with 2,5-dimethoxyphenylboronic acid to prepare 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine . This compound is a useful intermediate in the synthesis of various pharmaceutical compounds.
Synthesis of 2-methylthio-5-pyridinemethylene amine
2-Bromo-3-chloro-5-methylpyridine can be used in the synthesis of 2-methylthio-5-pyridinemethylene amine . This compound is a useful intermediate in the synthesis of various organic compounds.
Synthesis of 6,6′-dimethyl-3,3′-bipyridine
2-Bromo-3-chloro-5-methylpyridine can be used in the synthesis of 6,6′-dimethyl-3,3′-bipyridine . This compound is a useful intermediate in the synthesis of various organic compounds.
Safety and Hazards
作用機序
- The p38α MAP kinase is a serine/threonine kinase that plays a crucial role in linking extracellular signals to intracellular processes. It modulates various cellular functions, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Target of Action
Mode of Action
特性
IUPAC Name |
2-bromo-3-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNKEUJOCAJOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505001 | |
| Record name | 2-Bromo-3-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-methylpyridine | |
CAS RN |
65550-81-4 | |
| Record name | 2-Bromo-3-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




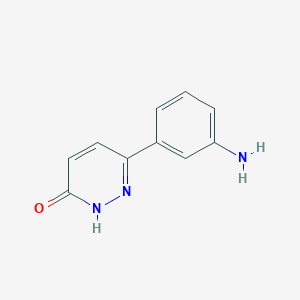

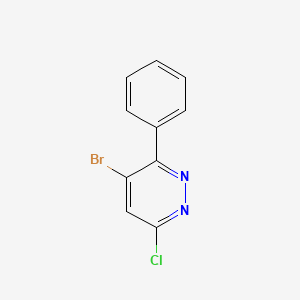

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
